molecular formula C10H13NO3 B12101436 Ethyl 2-(6-methoxypyridin-3-yl)acetate CAS No. 464152-40-7

Ethyl 2-(6-methoxypyridin-3-yl)acetate

Cat. No.: B12101436
CAS No.: 464152-40-7
M. Wt: 195.21 g/mol
InChI Key: BCAUEPOQBGRPTP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxypyridin-3-yl)acetate is a chemical compound for research use. Researchers can utilize this ester as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The 6-methoxypyridin-3-yl moiety is a common structural feature in molecules designed for pharmaceutical research . For example, similar structural motifs are found in compounds investigated for their potential as anticancer agents and in the development of novel PET tracers for neurodegenerative diseases . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Please consult the product data sheet or contact us for detailed specifications and available data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464152-40-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(6-methoxypyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)6-8-4-5-9(13-2)11-7-8/h4-5,7H,3,6H2,1-2H3

InChI Key

BCAUEPOQBGRPTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 2 6 Methoxypyridin 3 Yl Acetate and Its Analogs

Established Synthetic Routes to the 6-Methoxypyridin-3-yl Core

Functionalization Strategies for Pyridine (B92270) Ring Systems

The pyridine ring is a fundamental component of many pharmaceuticals and agrochemicals. acs.org Direct functionalization of pyridine can be challenging due to its electronic properties. nih.gov However, several strategies have been developed to introduce substituents at specific positions.

One common approach involves the activation of the pyridine ring. For instance, pyridines can be converted into heterocyclic phosphonium (B103445) salts, which then serve as versatile intermediates for introducing various functional groups, including ethers. acs.org This two-step process can be effective for complex pyridine molecules. acs.org Another strategy is dearomatization, which temporarily disrupts the aromaticity of the pyridine ring to enable meta-selective functionalization. nih.govresearchgate.net This can be achieved through various catalytic methods, and the aromaticity can be restored in a subsequent step. nih.gov

Photochemical methods also offer unique pathways for pyridine functionalization. By generating pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions, it's possible to achieve C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to classical methods like the Minisci reaction. acs.org

For the synthesis of the 6-methoxypyridin-3-yl core specifically, a modular approach starting from 2-chloro-5-iodopyridine (B1352245) has been developed. nih.gov A Heck reaction with a protected glycal introduces a side chain, which after several steps, yields a 6-chloropyridin-3-yl C-nucleoside. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations to introduce the desired methoxy (B1213986) group at the 6-position. nih.gov

StrategyDescriptionKey Features
Heterocyclic Phosphonium Salts Conversion of pyridines to phosphonium salts followed by nucleophilic substitution.Effective for complex molecules, allows for C-O, C-S, C-N, and C-C bond formation. acs.org
Dearomatization Temporary disruption of the pyridine ring's aromaticity to achieve meta-selective functionalization.Enables access to otherwise difficult-to-obtain substitution patterns. nih.govresearchgate.net
Photochemical Functionalization Generation of pyridinyl radicals for coupling reactions.Offers unique regioselectivity compared to traditional radical reactions. acs.org
Modular Synthesis Stepwise construction starting from a pre-functionalized pyridine.Allows for the introduction of a variety of substituents in a controlled manner. nih.gov

Esterification and Coupling Reactions in Acetate (B1210297) Moiety Formation

The formation of the acetate side chain, specifically an ester, is a crucial step in synthesizing the target molecule. Esterification is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol. medcraveonline.comyoutube.com

Various methods exist for ester synthesis, ranging from classical Fischer esterification to the use of modern coupling reagents. organic-chemistry.org The choice of method often depends on the specific substrates and the desired reaction conditions. For instance, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and a base like N-methylimidazole enables the synthesis of esters under mild conditions. organic-chemistry.org Another approach involves the use of stable and easily accessible triflylpyridinium reagents, which can mediate the rapid formation of esters at room temperature. organic-chemistry.org

In the context of complex molecules, such as bioactive natural products, ester coupling reactions can be challenging. rsc.org The use of specific activating agents like 1-(2-mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) or coupling reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) can facilitate these transformations. organic-chemistry.orgrsc.org The latter is particularly noteworthy for its environmentally friendly byproducts that can be recovered and reused. organic-chemistry.org

Enzymatic esterification presents a greener alternative to chemical methods, often offering high selectivity. medcraveonline.com Lipases are commonly used enzymes for this purpose, and the reaction can be carried out with acyl donors like acetic anhydride. medcraveonline.com

Advanced and Scalable Synthesis Approaches

To meet the demands of industrial production, more efficient and sustainable synthetic methods are continuously being developed.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orgresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.net

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates. beilstein-journals.orgtechnologynetworks.comnih.gov This method utilizes a Brønsted acid catalyst to facilitate both the initial Michael addition and the subsequent cyclodehydration. beilstein-journals.orgtechnologynetworks.comnih.gov

Continuous flow microreactors have also been employed for the N-oxidation of pyridine derivatives, a key transformation in the synthesis of many biologically active molecules. organic-chemistry.org Using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide, various pyridine N-oxides can be produced in high yields with significantly reduced reaction times compared to batch methods. organic-chemistry.org This system has demonstrated remarkable stability, operating continuously for over 800 hours without loss of catalyst activity. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free or solvent-minimized approach to synthesis. nih.govyoutube.com This "green" chemistry technique can accelerate reactions, simplify work-up procedures, and in some cases, lead to the formation of novel molecules that are inaccessible through solution-based methods. youtube.com

Mechanochemical methods have been applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds. nih.gov For example, the Hantzsch pyrrole (B145914) synthesis and Biginelli reaction for producing dihydropyrimidinones have been successfully carried out using ball-milling techniques. nih.gov While the direct application of mechanochemistry to the synthesis of Ethyl 2-(6-methoxypyridin-3-yl)acetate is not explicitly detailed in the provided search results, the principles of mechanochemical synthesis are broadly applicable to many organic transformations. The direct C-4-H alkylation of pyridines with alkyl halides has been achieved using mechanochemically activated magnesium, demonstrating excellent regioselectivity and substrate scope. organic-chemistry.org This suggests the potential for developing mechanochemical routes for the synthesis and derivatization of the target compound.

Derivatization and Structural Modification Strategies

Once the core structure of this compound is established, further modifications can be made to explore structure-activity relationships or to synthesize new compounds with desired properties.

Derivatization can occur at various positions of the molecule. For instance, the 6-methoxy group on the pyridine ring can be a site for modification. A key intermediate, the 6-chloropyridin-3-yl C-nucleoside, can be subjected to a range of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations to introduce different substituents at the 6-position. nih.gov This allows for the synthesis of a library of compounds with diverse functionalities, including alkyl, aryl, hetaryl, amino, and other alkoxy groups. nih.gov The 6-chloro derivative can also be converted to the unsubstituted pyridin-3-yl C-nucleoside via catalytic hydrogenation or to the 6-oxopyridine C-nucleoside by treatment with trifluoroacetic acid. nih.gov

The acetate moiety also presents opportunities for derivatization. Standard ester hydrolysis can yield the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives through various coupling reactions.

Chemical Reactions of the Pyyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating methoxy group at the 6-position. This substituent directs incoming electrophiles primarily to the electron-rich positions of the ring. Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution:

The presence of the methoxy group at the 6-position enhances the electron density of the pyridine ring, facilitating electrophilic aromatic substitution reactions. rsc.org Generally, electrophilic attack on pyridine itself is difficult and requires harsh conditions, proceeding primarily at the 3-position. wikipedia.orgresearchgate.net However, activating groups like methoxy can alter this reactivity. For 6-methoxypyridine derivatives, electrophilic substitution is directed to the positions activated by the methoxy group, which are ortho and para to it. In the case of this compound, the 5-position is the most likely site for electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of pyridine derivatives can be achieved using nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.org Halogenation, such as bromination and chlorination, typically proceeds more readily than nitration. wikipedia.org

Reaction Reagents and Conditions Major Product
Nitration HNO₃/H₂SO₄ Ethyl 2-(6-methoxy-5-nitropyridin-3-yl)acetate
Bromination Br₂/FeBr₃ Ethyl 2-(5-bromo-6-methoxypyridin-3-yl)acetate
Chlorination Cl₂/FeCl₃ Ethyl 2-(5-chloro-6-methoxypyridin-3-yl)acetate
Sulfonation Fuming H₂SO₄ Ethyl 2-(6-methoxy-5-sulfopyridin-3-yl)acetate

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, primarily at the 2- and 4-positions. wikipedia.orgntu.edu.sg The presence of a good leaving group is often necessary for these reactions to proceed efficiently. In the case of this compound, the methoxy group at the 6-position can potentially act as a leaving group under certain conditions, although it is not as facile as a halide.

A notable reaction is nucleophilic amination. For instance, methoxypyridines can undergo amination using sodium hydride (NaH) in the presence of lithium iodide (LiI), providing a route to aminopyridine derivatives. ntu.edu.sg This method offers a transition-metal-free approach to installing amine functionalities onto the pyridine ring.

Reaction Reagents and Conditions Major Product
Amination R₂NH, NaH, LiI Ethyl 2-(6-(dialkylamino)pyridin-3-yl)acetate
Thiolation RSH, NaH Ethyl 2-(6-(alkylthio)pyridin-3-yl)acetate

Transformations of the Ester Group

The ethyl ester functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(6-methoxypyridin-3-yl)acetic acid, under either acidic or basic conditions. researchgate.net Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in an aqueous solution of a strong acid such as hydrochloric acid or sulfuric acid.

Reaction Reagents and Conditions Product
Basic Hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) 2-(6-Methoxypyridin-3-yl)acetic acid
Acidic Hydrolysis H₂SO₄ (aq), Heat 2-(6-Methoxypyridin-3-yl)acetic acid

Reduction:

The ester group can be reduced to a primary alcohol, 2-(6-methoxypyridin-3-yl)ethanol, using strong reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comrsc.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Reaction Reagents and Conditions Product
Reduction to Alcohol 1. LiAlH₄, THF 2. H₂O 2-(6-Methoxypyridin-3-yl)ethanol

Alkyl Chain Modifications

The methylene (B1212753) group (CH₂) alpha to the ester carbonyl in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation:

The α-carbon can be alkylated by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by reaction with an alkyl halide. pressbooks.pub This reaction is an Sₙ2 type process and works best with primary alkyl halides. This allows for the introduction of various alkyl substituents at the α-position, leading to a diverse range of analogs.

Reaction Reagents and Conditions Product
α-Alkylation 1. LDA, THF, -78 °C 2. R-X (e.g., CH₃I) Ethyl 2-(6-methoxypyridin-3-yl)propanoate
α-Benzylation 1. LDA, THF, -78 °C 2. Benzyl bromide Ethyl 2-(6-methoxypyridin-3-yl)-3-phenylpropanoate

Decarboxylation of the Corresponding Malonic Acid Derivative:

A related modification involves the synthesis and subsequent decarboxylation of a malonic ester derivative. By first synthesizing diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate and then hydrolyzing it to the dicarboxylic acid, heating can induce decarboxylation to yield 2-(6-methoxypyridin-3-yl)propanoic acid. This method provides an alternative route to α-substituted acetic acid derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Ethyl 2 6 Methoxypyridin 3 Yl Acetate Derivatives

Systematic Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a cornerstone of the ethyl 2-(6-methoxypyridin-3-yl)acetate scaffold, and its decoration with various functional groups profoundly influences the molecule's interaction with biological targets.

The position of the methoxy (B1213986) group on the pyridine ring is a critical determinant of biological activity. Studies on analogous methoxyphenyl derivatives have demonstrated that positional isomers can exhibit significant differences in efficacy. For instance, in a series of trifluoromethyl methoxyphenyl β-diketones, the placement of the methoxy group at the para-position resulted in distinct crystal packing and intermolecular interactions compared to an ortho-substituted analog. mdpi.com This highlights that even seemingly subtle changes in substituent positioning can lead to profound alterations in the three-dimensional structure and, consequently, the biological profile. The para-position of the methoxy group in some compounds has been shown to be crucial for specific intermolecular contacts that can influence bioavailability and bioactivity. mdpi.com Furthermore, research on chalcone (B49325) derivatives has revealed that a para-methoxy substitution leads to significantly larger first hyperpolarizability, a measure of nonlinear optical properties, compared to ortho- and meta-isomers. researchgate.net This suggests that the electronic effects of the methoxy group are highly sensitive to its location on the aromatic ring.

The introduction of halogens and amino groups to the pyridine ring offers another avenue for modulating the properties of this compound derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and the potential for halogen bonding, which can be a significant interaction at a biological target. While direct studies on the halogenation of this compound are not extensively detailed in the provided literature, the synthesis of various halogenated pyridine derivatives is a common strategy in medicinal chemistry. organic-chemistry.org

Amination of the pyridine ring introduces a basic center that can participate in hydrogen bonding and salt bridge formation. The synthesis of amino-substituted pyridines is well-established and offers a route to derivatives with altered solubility and receptor interaction profiles. mdpi.com The impact of these substitutions is highly dependent on the specific biological target and the role of the pyridine nitrogen in binding.

Modifications of the Acetate (B1210297) Side Chain

The acetate side chain of this compound is a key region for structural modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Research on related compounds has shown that alterations to this side chain can have significant consequences. For example, in the biosynthesis of heme and chlorophylls, the modification of acetate side chains is a critical enzymatic process. nih.gov

In the context of drug design, the ethyl ester of the acetate side chain can be hydrolyzed by esterases in the body, which can be a metabolic liability or a deliberate strategy for prodrug design. Bioisosteric replacement of the ester with more stable groups, such as amides or other functionalities, is a common approach to improve metabolic stability and alter the binding mode. nih.gov The length and branching of the alkyl portion of the ester can also be varied to optimize interactions within a binding pocket.

Scaffold Exploration and Bioisosteric Replacements

Bioisosteric replacement of the pyridine ring in this compound derivatives is a powerful strategy to explore new chemical space and improve drug-like properties. The goal is to substitute the pyridine with a different ring system that retains the key electronic and steric features required for biological activity while potentially offering advantages in terms of metabolism, toxicity, or intellectual property.

Several bioisosteric replacements for the pyridine ring have been investigated. For instance, 2-difluoromethylpyridine has been successfully used as a bioisostere for pyridine-N-oxide, leading to enhanced activity in some cases. rsc.org Another approach involves the replacement of the pyridine ring with saturated scaffolds, such as 3-azabicyclo[3.1.1]heptanes, which can mimic the vectorality of a meta-substituted pyridine while improving properties like solubility and metabolic stability. chemrxiv.org Benzonitriles have also been employed as bioisosteres for pyridines, where the nitrile group can mimic the hydrogen-bonding acceptor ability of the pyridine nitrogen. researchgate.net This strategy has been shown to improve biological activity, sometimes by displacing unfavorable water molecules from a binding site. researchgate.net

Original ScaffoldBioisosteric ReplacementPotential Advantages
Pyridine2-DifluoromethylpyridineEnhanced biological activity
Pyridine3-Azabicyclo[3.1.1]heptaneImproved solubility and metabolic stability
PyridineBenzonitrileMimics hydrogen-bonding, can improve activity

Correlations between Structural Features and Research Outcomes

Modifications to the acetate side chain primarily affect the pharmacokinetic profile of the compounds. The lability of the ethyl ester, while potentially leading to rapid metabolism, can also be exploited for controlled release or targeted delivery. The replacement of the ester with more robust functional groups is a key strategy to enhance in vivo stability.

Scaffold hopping through bioisosteric replacement has proven to be a fruitful approach for discovering novel derivatives with improved properties. The successful replacement of the pyridine ring with diverse structures underscores the importance of maintaining the correct spatial arrangement of key pharmacophoric elements. Ultimately, a comprehensive understanding of these structure-activity relationships is essential for the rational design of new and more effective derivatives of this compound.

Biological and Pharmacological Investigations Non Human and in Vitro Systems

Interactions with Molecular Targets and Biochemical Pathways

Enzyme Activity Modulation

No information was found regarding the ability of Ethyl 2-(6-methoxypyridin-3-yl)acetate to modulate the activity of specific enzymes.

Receptor Ligand Binding and Antagonism

There is no available data from studies investigating the binding affinity or antagonistic potential of this compound at any biological receptors.

Antiproliferative and Cytotoxic Activity in Cell Line Models

No studies documenting the antiproliferative or cytotoxic effects of this compound on cancer or other cell lines were identified.

Antimicrobial Efficacy and Mechanistic Insights

No research was found on the efficacy of this compound against bacterial or fungal pathogens.

In Vitro ADME Properties and Predictive Pharmacokinetics (Non-Human Systems)

There is no available data on the in vitro absorption, distribution, metabolism, or excretion (ADME) properties or the predictive pharmacokinetic profile of this compound in any non-human systems.

Mechanistic Elucidation of Ethyl 2 6 Methoxypyridin 3 Yl Acetate’s Actions

Identification of Key Molecular Interactions and Binding Sites

Currently, there is no published research that identifies the specific molecular targets of Ethyl 2-(6-methoxypyridin-3-yl)acetate. Consequently, information regarding its binding sites and the nature of its molecular interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions with any biological macromolecules, is not available.

To elucidate this, future research would need to employ techniques such as:

Affinity Chromatography: To isolate potential protein targets from cell lysates.

Computational Docking Studies: To predict binding modes and affinities with known protein structures.

Biophysical Assays: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify binding to any identified targets.

Pathway-Specific Modulation and Signaling Events

Future investigations in this area would likely involve:

High-Throughput Screening: Using reporter gene assays to screen for activity against a wide range of signaling pathways.

Western Blotting and Phospho-Proteomics: To analyze changes in protein expression and phosphorylation status within key signaling cascades upon treatment with the compound.

Gene Expression Profiling: Utilizing techniques like RNA sequencing to identify global changes in gene transcription.

Ligand-Target Dynamics and Conformational Studies

Detailed studies on the dynamic nature of the interaction between this compound and any potential biological targets, including conformational changes induced upon binding, have not been reported. Such studies are fundamental to understanding the precise mechanism of action and for the rational design of more potent and selective analogs.

Methods to investigate these dynamics include:

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the solution-state structure and dynamics of the ligand-target complex.

Molecular Dynamics Simulations: To model the behavior of the compound within a binding pocket over time.

Advanced Research Applications and Potentials of Ethyl 2 6 Methoxypyridin 3 Yl Acetate

Role as an Intermediate in Complex Organic Synthesis

The true value of a compound like Ethyl 2-(6-methoxypyridin-3-yl)acetate in organic synthesis lies in its function as a versatile intermediate. The methoxypyridine scaffold is a recurring motif in the creation of larger, more complex molecules with specific biological activities. Research into related structures demonstrates how this chemical framework can be elaborated upon to produce novel compounds with therapeutic potential.

For instance, a series of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes were synthesized to evaluate their anti-cancer properties. In this synthesis, the methoxypyridine unit serves as a core structural element, which is built upon to create the final, biologically active gold complexes. These complexes showed potent activity against ovarian carcinoma and leukemia cell lines, in some cases exceeding the efficacy of established drugs like Cisplatin. This highlights the role of the methoxypyridine core, the same found in this compound, as a critical starting point for constructing medicinally relevant molecules.

Table 1: Example of Synthetic Progression from a Methoxypyridine-based Scaffold This table illustrates the use of a related methoxypyridine structure as a building block for a complex, biologically active compound.

Starting Material ComponentFinal Synthesized ComplexBiological Target/Activity
2-methoxypyridin-5-yl moietybis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I)Anti-cancer (Ovarian Carcinoma, Leukemia)

Development of Chemical Probes for Biological Research

Chemical probes are selective small-molecule modulators used to study the function of proteins and other biological targets in their native environments. researchgate.netpubcompare.ai They are indispensable tools in chemical biology for asking mechanistic questions about cellular processes. researchgate.net The development of a high-quality chemical probe is a rigorous process involving the synthesis and testing of numerous candidate molecules to achieve high potency and selectivity.

Ethyl esters, such as this compound, are often employed as synthetic intermediates in the creation of libraries of potential chemical probes. In one study aimed at discovering novel probes to disrupt the DNA-binding activity of the transcription factor ΔFosB, a known driver of addiction-related neuroplasticity, researchers synthesized a series of compounds. youtube.com The initial optimization strategy involved modifying a hit compound by creating several analogues, including an ethyl ester. youtube.com While in this particular case, the ethyl ester derivative did not show significant activity, its synthesis demonstrates a common step in the iterative cycle of probe development, where different functional groups are explored to understand the structure-activity relationship (SAR). youtube.com

Table 2: Research Findings on Compound Series for Chemical Probe Development Data from a study aimed at developing inhibitors for ΔFosB, illustrating the testing of an ethyl ester among other analogues. youtube.com

Compound TypeMoietyInhibitory Activity (IC₅₀)
Positive ControlCarboxylic AcidActive (IC₅₀ < 100 μM)
Test Compound Ethyl Ester Not Significant (IC₅₀ > 100 μM)
Test CompoundN-methylformamideNot Significant (IC₅₀ > 100 μM)
Test CompoundN-phenylformamideNot Significant (IC₅₀ > 100 μM)
Test CompoundCH₂OHNot Significant (IC₅₀ > 100 μM)

Applications in Agrochemical and Industrial Chemical Synthesis

The pyridine (B92270) ring is a cornerstone of modern agrochemical research and development. researchgate.net Due to their broad spectrum of biological activities, pyridine derivatives are integral to many commercial fungicides, herbicides, and insecticides. wikipedia.org The main use of pyridine itself is as a precursor to the herbicides paraquat (B189505) and diquat. wikipedia.org Researchers continuously explore novel pyridine-based structures to overcome pest resistance and improve crop yields. nih.gov The synthesis of functionalized pyridines is a key area of focus for discovering new insecticidal agents, with some derivatives being developed as analogues to highly effective neonicotinoid insecticides. nih.gov Given this context, the 6-methoxypyridin-3-yl structure within this compound represents a scaffold of significant interest for the synthesis of new potential agrochemicals.

In the realm of industrial chemistry, methoxypyridine derivatives are investigated for applications in materials science. Research has shown that new bent-shaped luminescent mesogens can be synthesized from a 2-methoxypyridine (B126380) core. researchgate.netrsc.org These materials exhibit liquid crystalline and photo-physical properties, making them potential candidates for use in optoelectronic devices like solar cells and organic light-emitting diodes (OLEDs). researchgate.net This indicates a potential, albeit less explored, avenue for this compound as a building block for advanced functional materials.

Radiopharmaceutical Development and Positron Emission Tomography (PET) Tracer Research

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative functional information about biological processes in living subjects. acs.org The technique relies on the administration of a radiopharmaceutical—a biologically active molecule tagged with a positron-emitting radionuclide. wikipedia.orgacs.org

The development of novel PET tracers is a major focus of modern medical research. Acetate (B1210297) has been established as a useful vector for PET imaging, with tracers like [¹¹C]-acetate being used to image metabolic processes in oncology. wikipedia.org This precedent makes acetate derivatives, such as this compound, attractive candidates for development as new PET tracers.

A successful PET radiopharmaceutical must possess several key attributes, including high binding affinity for its biological target and rapid clearance from non-target tissues to ensure high-contrast images. acs.org The this compound structure offers a versatile scaffold that can be chemically modified in two key ways:

Pharmacophore Modification : The methoxypyridine ring can be altered to enhance binding affinity and selectivity for specific biological targets, such as enzymes or receptors that are overexpressed in disease states.

Radiolabeling : The ethyl acetate portion can be synthetically modified to incorporate a positron-emitting isotope. The choice of radionuclide is critical and depends on its half-life and the biological process being studied. acs.org

Table 3: Common Positron-Emitting Radionuclides for PET Tracer Development This table outlines key isotopes used in PET imaging, which could potentially be incorporated into derivatives of the title compound. wikipedia.orgacs.org

RadionuclideHalf-Life (minutes)Common Application Area
Carbon-11 (¹¹C)20.4Neuroreceptor imaging, oncology
Fluorine-18 (¹⁸F)109.8Oncology (e.g., [¹⁸F]FDG), neurology
Oxygen-15 (¹⁵O)2.0Blood flow measurements
Nitrogen-13 (¹³N)9.9Myocardial perfusion imaging

The structural features of this compound make it a promising platform for the design and synthesis of the next generation of targeted PET tracers for diagnosing and monitoring a wide range of human diseases.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of Ethyl 2-(6-methoxypyridin-3-yl)acetate. researchgate.netrsc.orgrsc.org For instance, DFT calculations with a suitable basis set, like 6-311+G(d,p), could provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Molecular Orbital (MO) theory offers a detailed picture of the electron distribution within the molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ucsb.edu For this compound, the HOMO is likely to be localized on the electron-rich methoxypyridine ring, while the LUMO may be centered on the ester group, particularly the carbonyl carbon. ucsb.edu This distribution influences the molecule's reactivity in potential chemical transformations.

A hypothetical molecular orbital analysis for this compound could yield the following insights:

HOMO: Predominantly located on the pyridine (B92270) ring, influenced by the electron-donating methoxy (B1213986) group.

LUMO: Primarily associated with the ester functional group.

HOMO-LUMO Gap: A larger energy gap would suggest higher stability and lower reactivity.

These calculations can also be extended to predict various spectroscopic properties, such as infrared and Raman spectra, which can be compared with experimental data for validation. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnumberanalytics.commdpi.com This method is instrumental in identifying potential biological targets for a compound like this compound. The process involves placing the 3D structure of the compound into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.govresearchgate.net This allows for the screening of large libraries of proteins to identify those with which the compound is most likely to interact. numberanalytics.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein interaction. nih.govnumberanalytics.comnih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.netnottingham.ac.uk These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

A typical workflow for ligand-target prediction for this compound would involve:

Preparation of the ligand structure: Generation of a 3D model of this compound.

Selection of a target library: A collection of protein structures relevant to desired therapeutic areas.

Molecular docking: Docking the compound against each target in the library.

Ranking and selection: Prioritizing potential targets based on docking scores and visual inspection of the binding poses.

Molecular dynamics simulations: Performing MD simulations on the most promising ligand-target complexes to validate the interaction and study its dynamics.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational approach used to search large databases of chemical compounds to identify those that are most likely to exhibit a desired biological activity. nih.govazolifesciences.comnih.gov If this compound were identified as a hit compound for a particular target, its chemical scaffold could be used as a starting point for virtual ligand design. researchgate.netnih.govresearchgate.net

The process of virtual ligand design involves modifying the initial scaffold to improve its binding affinity, selectivity, and pharmacokinetic properties. This can be achieved through various computational techniques:

Fragment-based design: The core scaffold of this compound can be decorated with different functional groups to explore new interactions with the target protein.

Structure-based design: Using the 3D structure of the target protein, new molecules can be designed to fit optimally within the binding site and form specific interactions with key residues. nih.gov

Pharmacophore modeling: A pharmacophore model can be developed based on the key interactions observed between this compound and its target. This model can then be used to screen for other molecules that share the same essential features.

These in silico methods accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success. nih.govfrontiersin.orgslideshare.net

Predictive Modeling for Biological Activity and ADME Properties

Predictive modeling plays a crucial role in the early stages of drug development by forecasting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. numberanalytics.comlongdom.orgnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.govglobalresearchonline.netacs.orgnih.gov If a set of analogues of this compound with known activities were available, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. biorxiv.orgplos.org

ADME Prediction: The success of a drug candidate is highly dependent on its pharmacokinetic profile. nih.gov Computational models are widely used to predict key ADME properties early in the discovery process, helping to avoid costly late-stage failures. numberanalytics.comlongdom.orgresearchgate.net For this compound, various properties can be predicted using established models:

These predictions are typically based on large datasets of experimentally determined properties and employ various machine learning and statistical methods. The predicted ADME profile of this compound would provide valuable guidance for its potential as a drug-like molecule and highlight any potential liabilities that may need to be addressed through chemical modification.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has evolved significantly beyond classical condensation reactions. Future advancements in producing Ethyl 2-(6-methoxypyridin-3-yl)acetate and its analogs will likely leverage cutting-edge synthetic strategies that offer greater efficiency, selectivity, and sustainability.

Modern Synthetic Approaches:

C-H Activation: Direct C-H functionalization has become a powerful method for creating complex molecules by selectively activating and modifying carbon-hydrogen bonds. nih.goveurekaselect.comrsc.org For a scaffold like this compound, this approach could enable late-stage diversification, where the pyridine or acetate (B1210297) portions of the molecule are modified without requiring a complete re-synthesis. Transition-metal catalysis, particularly with palladium, has shown great promise in this area. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and scalability. durham.ac.ukakademibokhandeln.se Implementing flow chemistry for the synthesis of heterocyclic compounds like pyridine derivatives can accelerate the production of compound libraries and facilitate safer handling of hazardous reagents. uc.pt

Photocatalysis and Electrosynthesis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions. They represent greener alternatives to traditional methods that may require harsh reagents or high temperatures. Photocatalytic methods, for instance, are increasingly used for the functionalization of pyridine rings. nih.gov

MethodDescriptionAdvantages for Pyridine-Acetate Synthesis
Direct C-H Activation Selectively functionalizes C-H bonds using a metal catalyst (e.g., Palladium). nih.govrsc.orgAllows for late-stage modification of the core structure, creating diverse analogs efficiently.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. durham.ac.ukEnhances safety, improves scalability, and allows for rapid optimization of reaction conditions.
Photocatalysis Uses light to initiate and drive chemical reactions. nih.govOffers mild reaction conditions and access to unique chemical transformations not possible with thermal methods.

Rational Design of Next-Generation Pyridine-Acetate Derivatives

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. For this compound, this involves systematically modifying its structure to enhance its interaction with a specific biological target. The pyridine nucleus is a key pharmacophore used in drug design, often associated with a favorable safety profile. nih.gov

Structure-Activity Relationship (SAR) studies are central to this process. For pyridine derivatives, research has shown that the type, number, and position of substituents can dramatically influence biological effects like antiproliferative activity. nih.govresearchgate.net For instance, the presence and location of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups can enhance activity, while bulky groups or halogens may alter it. nih.gov

Strategies for Derivative Design:

Computational Modeling: Techniques like molecular docking can predict how different analogs of this compound might bind to the active site of a target protein, such as an enzyme or receptor. nih.gov

Bioisosteric Replacement: Key functional groups can be swapped with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For example, the methoxy group could be replaced with other small electron-donating groups, or the ethyl ester could be converted to a carboxylic acid or an amide to alter solubility and binding interactions.

Scaffold Hybridization: The pyridine-acetate core can be fused or linked to other pharmacophores (e.g., oxadiazole, chromene) to create hybrid molecules with potentially novel or dual-action mechanisms of action. acs.orgmdpi.com

Modification TargetExample ModificationPotential Outcome
Methoxy Group Replace with -OH, -NH2, or -CF3Alter hydrogen bonding potential, metabolic stability, or electronic properties. nih.gov
Ethyl Acetate Moiety Hydrolyze to carboxylic acid; convert to various amidesImprove solubility, introduce new binding interactions, or act as a handle for further functionalization.
Pyridine Ring Introduce substituents at other positionsModulate binding affinity and selectivity for the target protein. nih.gov
Overall Scaffold Hybridize with other known pharmacophoresCreate molecules with novel or multi-target biological activity. acs.orgrsc.org

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new lead compounds has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). ijpsr.com This paradigm allows for the rapid synthesis and evaluation of thousands to hundreds of thousands of compounds. nih.govku.edu

Combinatorial Chemistry: This approach enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. ijpsr.com Starting with the this compound scaffold, a diverse library could be generated by reacting it with a wide array of building blocks. This significantly accelerates the process of exploring the chemical space around the core structure. researchgate.net

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. nih.gov A library of pyridine-acetate derivatives could be screened to identify "hits"—compounds that show activity in a particular assay. These hits then become the starting point for more focused drug development efforts. Several commercial and academic HTS libraries are designed to be rich in diverse heterocyclic compounds. ku.eduthermofisher.com For example, a library of 55 pyridine dicarbonitriles was successfully screened to identify potential therapeutics for prion disease. nih.gov

This combination of technologies dramatically increases the efficiency of discovering new lead molecules compared to traditional, one-by-one synthesis and testing. ijpsr.com

Exploration of Uncharted Biological Pathways and Targets

While the specific biological targets of this compound are not well-defined, the pyridine scaffold is known to interact with a wide range of biological systems. Pyridine derivatives have demonstrated a vast array of activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects. nih.govnih.govekb.eg

Future research can move beyond known targets to explore novel mechanisms of action through several approaches:

Phenotypic Screening: Instead of testing compounds against a specific, known protein, phenotypic screening assesses their effects on whole cells or organisms. This can reveal unexpected therapeutic potential and help identify novel biological pathways affected by a compound.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule within a complex biological sample. By identifying what proteins this compound or its derivatives bind to, researchers can uncover its mechanism of action.

Target Deconvolution: For "hits" identified through phenotypic screens, various methods can be employed to determine the specific molecular target responsible for the observed effect.

Given the broad bioactivity of related structures, it is plausible that pyridine-acetate derivatives could modulate pathways and targets that are currently underexplored, opening new avenues for therapeutic intervention. For instance, different pyridine hybrids have shown activity against targets as diverse as PIM-1 kinase, tubulin, and various enzymes involved in viral replication. nih.govacs.orgrsc.org

Potential as Research Tools in Chemical Biology and Drug Discovery (Pre-Clinical)

Beyond their direct therapeutic potential, molecules like this compound serve as excellent starting points for the development of chemical tools to investigate biological processes. Chemical biology utilizes small molecules to study and manipulate biological systems, providing critical insights for drug discovery. chemscene.com

Applications as Research Tools:

Chemical Probes: An active pyridine-acetate derivative can be modified to create a chemical probe. This often involves attaching a reporter tag (like a fluorescent dye) or a reactive group (like a photo-crosslinker).

Target Identification and Validation: Photoaffinity labeling probes, derived from an active compound, can be used to covalently link to their target protein upon UV irradiation. This allows for the isolation and identification of the protein, thus validating it as a target.

Fluorescent Sensors: Certain pyridine derivatives can be designed to act as fluorescent sensors, changing their light-emitting properties in response to specific environmental changes or the presence of certain analytes, such as in the detection of fuel adulteration. mdpi.com

By developing derivatives of this compound into such tools, the scientific community can better understand complex diseases at a molecular level, which is a crucial step in the pre-clinical phase of drug discovery.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(6-methoxypyridin-3-yl)acetate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 6-methoxypyridine-3-acetic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Alternative routes include nucleophilic substitution or coupling reactions, as observed in structurally similar pyridine esters . Key parameters affecting yield include:
  • Temperature : Optimal reflux conditions (70–90°C) balance reactivity and side-product formation.
  • Catalyst selection : Strong acids improve esterification efficiency but may require neutralization steps.
  • Purification : Column chromatography (ethyl acetate/heptane gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Essential techniques include:
  • ¹H/¹³C NMR : Confirm ester functionality (δ ~4.1–4.3 ppm for ethyl CH₂, ~1.2–1.4 ppm for CH₃) and pyridine ring protons (δ ~6.9–8.9 ppm). Compare with published spectra of analogs for validation .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks, as demonstrated for related pyridine esters .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines for pyridine derivatives:
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
  • First aid : For eye exposure, rinse with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structural modifications of the pyridine ring influence the compound’s reactivity or biological activity?

  • Methodological Answer : Substituent effects are critical:
  • Methoxy group position : The 6-methoxy group enhances electron density on the pyridine ring, affecting nucleophilic substitution kinetics. Compare with 2- or 4-methoxy analogs for regioselectivity trends .
  • Ester vs. carboxylate : Replacing the ethyl ester with a carboxylate (e.g., in 2-(6-methoxypyridin-3-yl)acetic acid) alters solubility and bioavailability .
    Computational modeling (DFT) or SAR studies on analogs (e.g., bromo/methyl derivatives) can predict bioactivity shifts .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Multi-technique validation : Cross-check NMR with IR (C=O stretch ~1740 cm⁻¹) and XRD data. For example, crystal structure analysis can confirm hydrogen-bonding patterns that influence NMR splitting .
  • Batch-specific analysis : Variability in synthetic batches (e.g., solvent traces) may cause shifts. Report purity (HPLC ≥98%) and storage conditions (-20°C for stability) .

Q. What mechanistic insights exist for this compound’s interactions in biological systems?

  • Methodological Answer : While direct studies are limited, insights from analogs suggest:
  • Enzyme inhibition : Pyridine esters may act as acetylcholinesterase inhibitors via π-π stacking with aromatic residues. Test using in vitro assays (e.g., Ellman’s method) .
  • Metabolic pathways : The ethyl ester group may enhance membrane permeability, as seen in prodrug designs. Compare hydrolysis rates in plasma vs. buffer .

Q. How do reaction conditions for synthesizing analogs (e.g., bromo or chloro derivatives) differ, and what challenges arise?

  • Methodological Answer : Halogenation introduces distinct challenges:
  • Bromination : Requires electrophilic agents (e.g., NBS) under anhydrous conditions. Monitor for over-bromination via TLC .
  • Chlorination : Use SOCl₂ for ester activation, but ensure thorough removal of residual HCl to avoid side reactions .
    Purification difficulties (e.g., separating regioisomers) may necessitate advanced techniques like preparative HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.